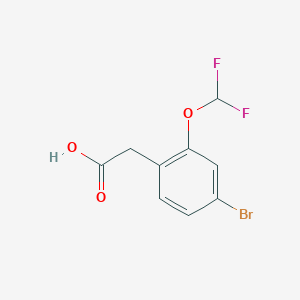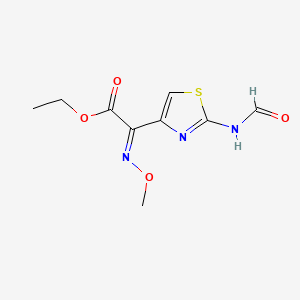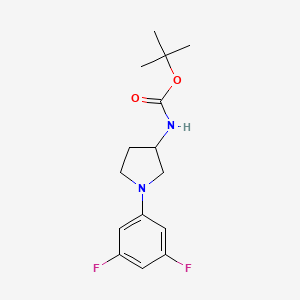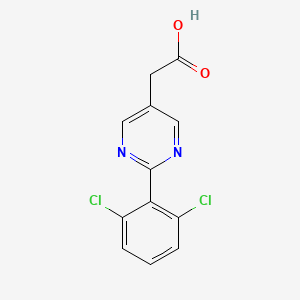
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a cyanophenyl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and (S)-alanine.
Condensation Reaction: The initial step involves the condensation of 3-cyanobenzaldehyde with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (3S)-3-amino-3-(3-cyanophenyl)propanoic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3S)-3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyanophenyl group can participate in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)amino)propanoic acid derivatives
- 3-(5)-Substituted pyrazoles
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
Uniqueness
(3S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a cyanophenyl group. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
KDFAFLSYAXYZBB-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C#N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)








![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)

